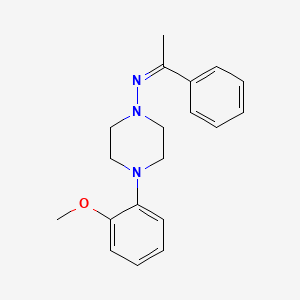
N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide, also known as CNB-MPAH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide is not yet fully understood. However, studies have shown that it may inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. It may also disrupt the cell membrane of bacteria and viruses, leading to their death.
Biochemical and Physiological Effects:
N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, it may induce apoptosis, or programmed cell death, by activating certain signaling pathways. It may also inhibit the formation of new blood vessels, which is essential for tumor growth. In bacteria and viruses, N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide may disrupt their cell membrane, leading to their death.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide is its high purity level, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide. One direction is to further investigate its potential use as an anticancer agent, particularly in combination with other drugs. Another direction is to explore its potential use as an antiviral and antibacterial agent, particularly in the development of new treatments for viral and bacterial infections. In agriculture, N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide could be studied further for its potential to enhance plant growth and productivity. In environmental science, N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide could be studied further for its potential use as a water treatment agent, particularly in the removal of harmful pollutants.
Synthesis Methods
N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide can be synthesized through a simple reaction between 4-chloro-3-nitrobenzaldehyde and 2-(4-methylphenoxy)acetic acid hydrazide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is a yellow crystalline solid with a high purity level.
Scientific Research Applications
N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antiviral and antibacterial agent. In agriculture, N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide has been investigated for its ability to enhance plant growth and productivity. In environmental science, N'-(4-chloro-3-nitrobenzylidene)-2-(4-methylphenoxy)acetohydrazide has been studied for its potential use as a water treatment agent.
properties
IUPAC Name |
N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-11-2-5-13(6-3-11)24-10-16(21)19-18-9-12-4-7-14(17)15(8-12)20(22)23/h2-9H,10H2,1H3,(H,19,21)/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITYJFSBRCUIRZ-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910472.png)


![N-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5910495.png)


![3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910526.png)




![N'-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5910555.png)

![ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5910565.png)